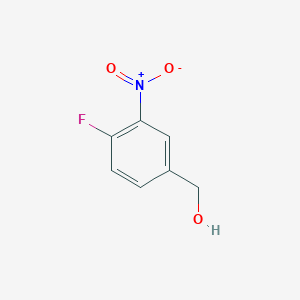

4-Fluoro-3-nitrobenzyl alcohol

Vue d'ensemble

Description

4-Fluoro-3-nitrobenzyl alcohol is a chemical compound that has not been directly studied in the provided papers. However, related compounds and their chemical behavior can provide insights into the properties and potential reactivity of 4-fluoro-3-nitrobenzyl alcohol. For instance, 4-chloro-2-fluoro-5-nitrobenzoic acid has been used as a building block for heterocyclic synthesis, which suggests that fluoro-nitrobenzyl alcohols may also serve as precursors in similar chemical reactions .

Synthesis Analysis

The synthesis of related compounds, such as 3-fluoro-4-nitrophenol, has been achieved through a series of reactions starting from difluoronitrobenzene, indicating that the synthesis of 4-fluoro-3-nitrobenzyl alcohol could potentially follow a similar pathway involving halogen exchange and functional group transformations . Additionally, the use of protecting groups, such as the 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group, has been reported to protect alcohol functionalities during complex synthetic sequences .

Molecular Structure Analysis

The molecular structure of related compounds, such as N-(p-nitrobenzylidene)-3-chloro-4-fluoroaniline, has been determined by X-ray crystallography, revealing non-planar molecules with specific intermolecular interactions . This suggests that 4-fluoro-3-nitrobenzyl alcohol could also exhibit interesting structural features, potentially influencing its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactivity of fluoro-nitrobenzyl alcohols has been explored in the context of photochemistry, where 2-nitrobenzyl alcohols have been used as synthons for fluoroorganics . This indicates that 4-fluoro-3-nitrobenzyl alcohol may also participate in photochemical reactions to produce valuable fluorinated compounds. Moreover, the presence of a nitro group adjacent to the alcohol could facilitate the formation of reactive intermediates, such as sulphate esters, during metabolism .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-fluorobenzyl alcohol have been studied using high-resolution microwave and UV excitation spectra, revealing details about its electronic states and the torsional motion of the -CH2OH group . Although this study does not directly address 4-fluoro-3-nitrobenzyl alcohol, it provides a basis for understanding how the substitution of a nitro group at the 3-position could affect the compound's electronic structure and physical properties.

Applications De Recherche Scientifique

Photostability Enhancement in Fluorescence Applications

4-Fluoro-3-nitrobenzyl alcohol has been identified as a compound that can enhance the photostability of fluorophores. This is particularly important in fluorescence applications that demand long-lived, nonblinking fluorescence emission. Its conjugation with cyanine fluorophores, for instance, significantly improves their photostability without altering their native spectral characteristics (Altman et al., 2011).

Role in Single-Molecule Fluorescence Imaging

In the context of single-molecule fluorescence and fluorescence resonance energy transfer imaging, 4-Fluoro-3-nitrobenzyl alcohol serves to mitigate unwanted photophysical processes like blinking and photobleaching. This compound, along with others like cyclooctatetraene and Trolox, has been shown to favorably attenuate these issues in a concentration-dependent and context-dependent manner (Dave et al., 2009).

Photocatalytic Oxidation in Chemical Synthesis

4-Fluoro-3-nitrobenzyl alcohol has been used in photocatalytic oxidation processes to convert benzyl alcohol and its derivatives into corresponding aldehydes. This reaction, which is facilitated by titanium dioxide under O2 atmosphere, has been shown to proceed under both UV-light and visible light irradiation (Higashimoto et al., 2009).

Enzymatic Transformation Studies

Research has also delved into the enzymatic transformation of 4-Fluoro-3-nitrobenzyl alcohol. For instance, a study explored its conversion into S-sulfate in rat liver cytosol, revealing interesting insights into the biological transformations of this compound (Watabe et al., 1985).

Use in Photoreactive Applications

The compound has been utilized in photoreactive applications, particularly in photoaffinity labeling and crosslinking of biomolecules. Its efficiency and potential in drug discovery and protein engineering have been highlighted (Wang et al., 2020).

Photochemical Reaction Mechanisms

Studies have investigated the photochemical reaction mechanisms of 4-Fluoro-3-nitrobenzyl alcohol derivatives. These insights are crucial in understanding the compound’s behavior under different photophysical conditions (Gáplovský et al., 2005).

Catalysis and Chemical Transformations

4-Fluoro-3-nitrobenzyl alcohol has been used in various catalytic and chemical transformation studies. For instance, its role in the chemoselective hydrogenation of nitrobenzaldehyde to nitrobenzyl alcohol using gold catalysts highlights its versatility in chemical synthesis (Li et al., 2015).

Safety And Hazards

4-Fluoro-3-nitrobenzyl alcohol is considered hazardous. It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Propriétés

IUPAC Name |

(4-fluoro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO3/c8-6-2-1-5(4-10)3-7(6)9(11)12/h1-3,10H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKWJZTFMDWSRIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CO)[N+](=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20400189 | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Fluoro-3-nitrobenzyl alcohol | |

CAS RN |

20274-69-5 | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20400189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-3-nitrobenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

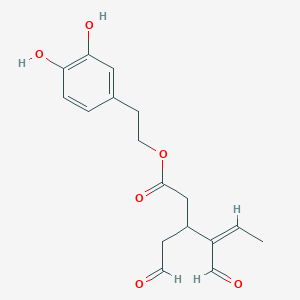

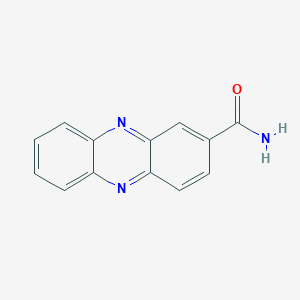

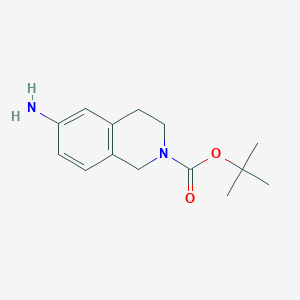

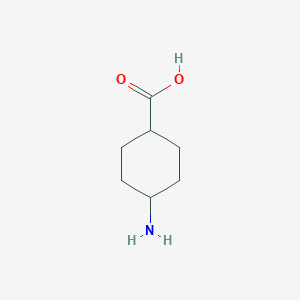

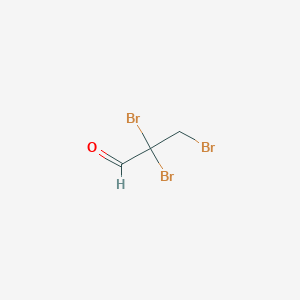

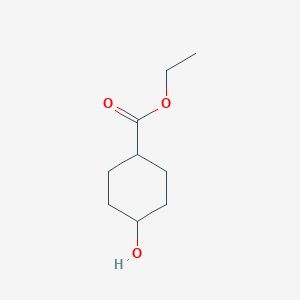

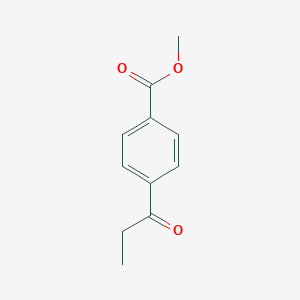

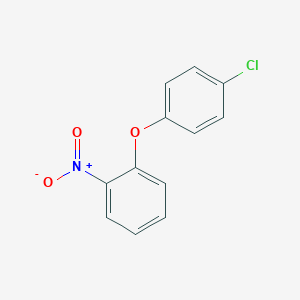

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.